molecular formula C18H23ClN2 B583142 10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) CAS No. 99786-08-0

10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)

カタログ番号: B583142
CAS番号: 99786-08-0
分子量: 302.846
InChIキー: BUQNCXHNDUNMOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acridan Chemistry: Fundamental Principles and Characteristics

Acridan chemistry forms the foundation for understanding the compound 10-[3-(Dimethylamino)propyl]acridan Hydrochloride. Acridan, also known as acridane, represents a saturated derivative of acridine with the molecular formula C13H11N. The fundamental structure consists of three fused six-membered rings where the central ring contains a nitrogen atom, distinguishing it from purely carbocyclic systems. The reduction of the acridine system to form acridan involves the saturation of the 9,10-positions, creating a more flexible and chemically reactive intermediate.

The chemical properties of acridan derivatives are characterized by their ability to undergo both oxidation and reduction reactions. Acridines can be reduced to the 9,10-dihydroacridines, sometimes called leucoacridines, which represents the fundamental transformation that creates the acridan backbone. This reduction process is reversible, allowing for controlled oxidation back to the aromatic acridine system under appropriate conditions. The presence of the nitrogen atom in the central ring provides basicity to the molecule, with acridine derivatives exhibiting weak basic properties similar to pyridine and quinoline.

The structural rigidity and planarity of acridan systems contribute to their unique chemical behavior. The compound demonstrates the characteristic properties of nitrogen heterocycles, including the ability to participate in nucleophilic substitution reactions and coordination with metal centers. The electron-donating nature of the acridan system makes it particularly suitable for applications requiring charge transport properties, as evidenced by research showing hole mobilities exceeding 10^-3 cm²/V·s at electric fields higher than 2.5 × 10^5 V/cm.

Historical Development of Acridan Derivatives in Chemical Research

The historical development of acridan chemistry can be traced back to the pioneering work of Carl Gräbe and Heinrich Caro, who first isolated acridine in 1870 from coal tar. This discovery marked the beginning of systematic research into acridine and its derivatives, establishing the foundation for modern understanding of this important class of heterocyclic compounds. The isolation process involved extracting coal tar with dilute sulfuric acid, followed by precipitation with potassium dichromate to form acridine bichromate, which was subsequently decomposed using ammonia.

Early synthetic methodologies for acridine derivatives were developed through various classical reactions. The Bernthsen acridine synthesis became a cornerstone method, involving the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride. When formic acid was used as the carboxylic acid, the reaction yielded the parent acridine, while larger carboxylic acids generated derivatives substituted at the meso carbon atom. Additional classical methods included condensing diphenylamine with chloroform in the presence of aluminum chloride and heating salicylaldehyde with aniline and zinc chloride.

The transition from acridine to acridan chemistry represented a significant advancement in understanding reduced heterocyclic systems. The development of controlled reduction methods allowed researchers to access the more chemically versatile acridan derivatives, which exhibited different solubility, stability, and reactivity profiles compared to their fully aromatic counterparts. This evolution in synthetic methodology enabled the preparation of complex acridan derivatives with specific functional groups, including the dimethylaminopropyl substitution pattern found in 10-[3-(Dimethylamino)propyl]acridan Hydrochloride.

Modern advances in acridan chemistry have been driven by developments in photochemical synthesis and copper-mediated cascade reactions. Recent research has demonstrated innovative approaches using photo-excitation of ortho-alkyl nitroarenes combined with copper-mediated cascade annulation to create acridine derivatives. These methods have simplified the synthesis of diverse acridine compounds and expanded the range of possible structures, including unsymmetric and multi-substituted derivatives that were previously difficult to access through classical synthetic routes.

Structural Relationship to Tricyclic Compounds

The structural relationship between 10-[3-(Dimethylamino)propyl]acridan Hydrochloride and other tricyclic compounds reveals important insights into its chemical classification and pharmaceutical relevance. The compound belongs to the broader family of tricyclic structures, which are characterized by three interconnected ring systems that provide structural rigidity and specific three-dimensional arrangements of functional groups. This tricyclic architecture is particularly significant in pharmaceutical chemistry, where such structures often exhibit biological activity due to their ability to interact with specific molecular targets.

The acridan core of the compound shares structural similarities with other important tricyclic pharmaceutical agents, particularly tricyclic antidepressants such as imipramine and clomipramine. These structural relationships explain why 10-[3-(Dimethylamino)propyl]acridan Hydrochloride appears as an impurity in pharmaceutical formulations containing these active ingredients. The presence of the dimethylaminopropyl side chain further strengthens this connection, as this functional group is commonly found in psychoactive compounds and contributes to their pharmacological properties.

The three-dimensional structure of acridan systems differs significantly from fully aromatic tricyclic compounds due to the presence of the saturated 9,10-positions. This structural feature introduces conformational flexibility that is absent in planar aromatic systems like acridine. Theoretical calculations using density functional theory have revealed that aryl-substituted acridan derivatives exhibit specific dihedral angles between the acridanyl and phenyl moieties, typically ranging from 34.8° to 52.3° depending on the nature of the substituents. This conformational behavior influences the compound's physical properties, chemical reactivity, and potential biological interactions.

The electron distribution in tricyclic acridan systems shows characteristic patterns that distinguish them from other heterocyclic compounds. The highest occupied molecular orbitals and lowest unoccupied molecular orbitals are distributed over the entire molecular framework, but the strong electron-donating nature of acridan creates partial spatial separation of frontier orbitals. This electronic structure contributes to the compound's ability to participate in charge transfer processes and influences its spectroscopic properties.

Nomenclature and Identification Systems

The nomenclature and identification systems for 10-[3-(Dimethylamino)propyl]acridan Hydrochloride reflect the complexity of modern chemical nomenclature standards and the need for precise identification in analytical and regulatory contexts. The systematic name follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural components and their relationships within the molecule. The compound is officially designated as 10-[3-(Dimethylamino)propyl]acridan Hydrochloride, with the numerical prefix indicating the position of substitution on the acridan ring system.

Multiple identification systems are employed to ensure unambiguous recognition of this compound across different chemical databases and regulatory frameworks. The Chemical Abstracts Service Registry Number 99786-08-0 provides a unique identifier that remains constant regardless of naming conventions or structural representations. This numerical identifier is essential for regulatory compliance and analytical method development, as it eliminates ambiguity that might arise from alternative naming systems or structural descriptions.

Table 1: Identification Systems for 10-[3-(Dimethylamino)propyl]acridan Hydrochloride

Identification System Value
Chemical Abstracts Service Number 99786-08-0
Molecular Formula C18H23ClN2
Molecular Weight 302.84 g/mol
International Chemical Identifier Key BUQNCXHNDUNMOS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System Cl.N1(C2C=CC=CC=2CC2C=CC=CC1=2)CCCN(C)C
PubChem Compound Identifier 131636526

The International Chemical Identifier system provides additional layers of structural specification through its hierarchical approach to molecular description. The International Chemical Identifier string for this compound captures the complete connectivity and stereochemical information, while the International Chemical Identifier Key offers a shortened, hash-based representation suitable for database searches and computational applications. The Simplified Molecular Input Line Entry System notation provides a linear string representation that facilitates computer processing and structural database searches.

Alternative names and synonyms for this compound reflect its pharmaceutical context and analytical applications. The designation as an "impurity" in various databases and commercial sources indicates its primary relevance in pharmaceutical quality control rather than as a therapeutic agent. This classification influences how the compound is categorized in regulatory submissions and analytical method development, where it must be identified and quantified as part of comprehensive impurity profiles.

Regulatory Classification as a Pharmaceutical Impurity

The regulatory classification of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride as a pharmaceutical impurity establishes its importance within the framework of pharmaceutical quality control and regulatory compliance. This classification is not arbitrary but reflects the compound's presence in pharmaceutical manufacturing processes and its potential impact on drug product quality and safety. Pharmaceutical impurities are broadly categorized based on their origin, structural relationship to the active pharmaceutical ingredient, and potential toxicological significance.

The compound's classification as an impurity related to tricyclic antidepressants, particularly imipramine, positions it within the category of process-related impurities that arise during pharmaceutical synthesis or storage. The European Pharmacopoeia specifically identifies this compound as "Imipramine Hydrochloride Impurity C as Hydrochloride," indicating its recognized status within official pharmaceutical standards. This designation requires pharmaceutical manufacturers to develop analytical methods capable of detecting and quantifying this impurity within specified limits.

Regulatory guidelines for pharmaceutical impurities establish threshold levels below which impurities may be considered insignificant from both safety and efficacy perspectives. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use provides comprehensive guidance on impurity qualification and reporting thresholds. For compounds like 10-[3-(Dimethylamino)propyl]acridan Hydrochloride, the regulatory approach focuses on establishing analytical methods with appropriate sensitivity and specificity to ensure compliance with established limits.

Table 2: Regulatory Framework for Pharmaceutical Impurity Classification

Regulatory Aspect Application to 10-[3-(Dimethylamino)propyl]acridan Hydrochloride
Impurity Category Process-related impurity
Related Active Pharmaceutical Ingredient Imipramine Hydrochloride
Official Designation Imipramine Hydrochloride Impurity C as Hydrochloride
Molecular Formula C18H23ClN2
Molecular Weight 302.84 g/mol
Analytical Requirements Identification and quantification in pharmaceutical products

特性

IUPAC Name

3-(9H-acridin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQNCXHNDUNMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride typically involves the following steps:

    Formation of the Acridan Core: The acridan core is synthesized through a series of cyclization reactions involving aromatic precursors.

    Attachment of the Propyl Chain: The propyl chain with a dimethylamino group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in reactors to form the acridan core and attach the propyl chain.

    Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.

    Conversion to Hydrochloride Salt: The final product is converted to its hydrochloride form and dried to obtain the pure compound.

化学反応の分析

Types of Reactions

10-[3-(Dimethylamino)propyl]acridan Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridan moiety to acridine.

    Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or the propyl chain.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base.

Major Products

    Oxidation Products: N-oxides of the acridan moiety.

    Reduction Products: Acridine derivatives.

    Substitution Products: Modified acridan compounds with different substituents on the propyl chain.

科学的研究の応用

10-[3-(Dimethylamino)propyl]acridan Hydrochloride is widely used in scientific research, including:

    Chemistry: As a standard for impurity analysis in synthetic chemistry.

    Biology: In studies involving protein-ligand interactions and enzyme kinetics.

    Medicine: As a reference compound in pharmaceutical research.

    Industry: In the development of analytical methods for quality control.

作用機序

The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acridan moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in Imipramine Impurity Profiles

Imipramine-related impurities share the tricyclic dibenzazepine or acridan core but differ in substituents or oxidation states. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Impurity Pharmacopeial Reference
10-[3-(Dimethylamino)propyl]acridan Hydrochloride C₁₈H₂₀N₂O·HCl 316.83 Acridan core, dimethylaminopropyl chain EP Impurity C
Iminodibenzyl C₁₄H₁₂N₂ 208.26 Dibenzyl structure lacking the side chain and acridan core USP Ref. Standard
Imipramine N-Oxide Hydrochloride C₁₉H₂₄N₂O·HCl 344.87 Oxidized dimethylamino group (N→O) EP Impurity
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone C₁₈H₁₉ClN₂O 322.81 Chlorine substitution at position 3 of the acridan core MM0545.13
10,11-Dehydroimipramine C₁₉H₂₂N₂ 278.40 Double bond at C10-C11 (dihydro→dehydro) USP Ref. Standard

Key Observations :

  • Iminodibenzyl lacks the side chain and acridan oxygenation, making it less polar than the target impurity .
  • Imipramine N-Oxide ’s oxidized amine increases polarity, affecting chromatographic retention times .
  • Chlorinated analogs (e.g., 3-chloro derivative) exhibit altered UV absorption profiles, requiring specific detection wavelengths .

Comparison with Antidepressant Derivatives

Sintamil (Nitroxazepine Hydrochloride)

Sintamil (C₁₈H₂₀ClN₃O₄; MW: 377.82) is a dibenzoxazepine derivative with a nitro group and oxazepine ring . Unlike the acridan core in the target impurity, Sintamil’s oxazepine ring and nitro substitution confer distinct electronic properties, influencing its pharmacokinetics and receptor binding .

Promazine Hydrochloride

Promazine (C₁₇H₂₀N₂S·HCl; MW: 320.88) features a phenothiazine core instead of acridan . Both compounds share the 3-(dimethylamino)propyl side chain, but Promazine’s sulfur atom increases lipophilicity, altering metabolic pathways .

Analytical and Regulatory Considerations

  • Chromatographic Separation: The target impurity elutes later than Iminodibenzyl due to higher polarity but earlier than Imipramine N-Oxide .
  • Detection Limits : EP guidelines specify a disregard limit of 0.05% for impurities during HPLC analysis .
  • Regulatory Standards : The target impurity is listed in LGC Standards (MM0077.08) and USP reference materials, emphasizing its regulatory significance .

Research Findings and Data

Pharmacological Relevance

  • Unlike imipramine, the target impurity lacks therapeutic activity due to the absence of the dibenzazepine ring required for serotonin/norepinephrine reuptake inhibition .
  • Sintamil’s nitro group enhances antidepressant efficacy but increases toxicity risks compared to the target impurity .

生物活性

10-[3-(Dimethylamino)propyl]acridin Hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : 10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride
  • Molecular Formula : C18H20N2O·ClH
  • Molecular Weight : 316.83 g/mol
  • CAS Number : 2307-88-2

The primary biological activity of 10-[3-(Dimethylamino)propyl]acridin Hydrochloride is attributed to its interaction with specific enzymes and receptors involved in cellular processes.

Target Enzymes

  • Thymidylate Synthase (TS) : The compound has been shown to inhibit TS, which is crucial for DNA synthesis by converting dUMP to dTMP. This inhibition disrupts the DNA synthesis pathway, affecting cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of 10-[3-(Dimethylamino)propyl]acridin Hydrochloride indicates:

  • Solubility : Slightly soluble in DMSO and methanol, which affects its bioavailability and formulation for therapeutic use.
  • Absorption and Distribution : Further studies are needed to fully characterize its absorption rates and distribution in biological systems.

Anticancer Properties

Research has indicated that 10-[3-(Dimethylamino)propyl]acridin Hydrochloride exhibits significant anticancer activity. It has been investigated for its potential to induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound can cause G2/M phase arrest, leading to inhibited cell division.
  • Apoptosis Induction : Activation of caspases has been observed, suggesting a pathway for programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activities. It has been evaluated against various bacterial strains, showing potential effectiveness as a bioactive molecule.

Case Studies

  • Case Study on Anticancer Efficacy
    • A study conducted on human cancer cell lines demonstrated that treatment with 10-[3-(Dimethylamino)propyl]acridin Hydrochloride resulted in a significant reduction of cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited bacteriostatic effects at concentrations above 20 µg/mL. Further investigation into the mechanism of action is ongoing.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
10-[3-(Dimethylamino)propyl]acridin HydrochlorideAnticancer, AntimicrobialTS Inhibition
Acridinone DerivativesAnticancerDNA Intercalation
Other Acridine AnaloguesAntimicrobialMembrane Disruption

Q & A

Q. What analytical methods are recommended for identifying 10-[3-(Dimethylamino)propyl]acridan Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the primary method for identifying this impurity. Reference standards with defined purity (e.g., CAS 2307-88-2) are critical for method validation. Chromatographic conditions, such as a C18 column and gradient elution with phosphate buffer/acetonitrile, should be optimized to achieve baseline separation from structurally similar impurities like 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone . Mass spectrometry (LC-MS) can further confirm identity by matching molecular ions and fragmentation patterns .

Q. What synthetic pathways are employed to produce 10-[3-(Dimethylamino)propyl]acridan Hydrochloride for analytical reference standards?

Synthesis typically involves multi-step alkylation and cyclization reactions. For example:

  • Step 1 : Reaction of acridan with 3-chloropropyl-dimethylamine under basic conditions to form the tertiary amine intermediate.
  • Step 2 : Hydrochloride salt formation via acidification with HCl in anhydrous ethanol.
  • Step 3 : Purification via recrystallization or preparative HPLC to achieve >98% purity .
    Key challenges include minimizing byproducts like N-oxides or chlorinated derivatives, which require strict temperature and pH control .

Q. How is the impurity quantified in active pharmaceutical ingredients (APIs)?

Quantification follows pharmacopeial guidelines (e.g., EP/USP) using non-aqueous titration or HPLC with external calibration. For example:

  • Titration : 0.1 M perchloric acid in glacial acetic acid, with potentiometric endpoint detection.
  • HPLC : Calibration curves are constructed using certified reference materials (CRMs) at concentrations spanning 0.1–1.0% (w/w) of the API. System suitability criteria (e.g., RSD <2% for peak area) must be met .

Advanced Research Questions

Q. How can researchers resolve co-elution issues between 10-[3-(Dimethylamino)propyl]acridan Hydrochloride and related impurities during HPLC analysis?

Orthogonal separation techniques are recommended:

  • Ion-pair chromatography : Use heptafluorobutyric acid (HFBA) as an ion-pairing agent to improve resolution of charged species.
  • Hydrophilic interaction chromatography (HILIC) : Effective for polar degradation products.
  • LC-MS/MS : Differentiate impurities via exact mass and MS/MS fragmentation (e.g., distinguishing acridan derivatives from phenothiazine analogs) .

Q. What experimental strategies are used to study the degradation pathways of this impurity under stress conditions?

Forced degradation studies under ICH Q1A guidelines:

  • Acidic/alkaline hydrolysis : Reflux with 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Exposure to 3% H2O2 at 40°C.
  • Photolysis : UV light (254 nm) for 48 hours.
    Degradation products are profiled using LC-HRMS and compared with synthetic standards. For example, oxidation may yield N-oxide derivatives (e.g., imipramine N-oxide), detectable via m/z shifts of +16 .

Q. How does the presence of this impurity affect the pharmacokinetic profile of the parent drug?

  • In vitro studies : Evaluate competitive binding to serum albumin or cytochrome P450 enzymes (e.g., CYP2D6) using equilibrium dialysis and fluorometric assays.
  • In vivo models : Administer impurity-spiked formulations to rodents and monitor plasma concentrations via LC-MS. For instance, impurities with tertiary amine groups may exhibit higher tissue retention due to lipophilicity .

Q. What computational methods assist in predicting the toxicity profile of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride?

  • QSAR modeling : Use tools like Toxtree or Derek Nexus to predict mutagenicity (Ames test) and hERG channel inhibition.
  • Molecular docking : Simulate interactions with DNA topoisomerases or cardiac ion channels. Structural analogs (e.g., promazine derivatives) provide benchmarks for toxicity thresholds .

Q. How can researchers validate the stability of analytical reference standards for this impurity?

  • Long-term stability : Store standards at -20°C in amber vials under inert gas (N2). Monitor purity via HPLC every 6 months.
  • Accelerated stability : Expose standards to 40°C/75% RH for 3 months; degradation >0.5% indicates instability.
  • Documentation : Follow ISO 17034 guidelines for CRM certification, including batch-specific CoA (Certificate of Analysis) .

Methodological Challenges and Solutions

Q. How to address discrepancies in impurity quantification between laboratories?

  • Inter-laboratory studies : Use harmonized protocols (e.g., USP <1225>) and shared CRMs.
  • Standard addition method : Spike known impurity concentrations into API matrices to correct for matrix effects.
  • Statistical analysis : Apply ANOVA to identify systematic errors in instrumentation or sample preparation .

Q. What advanced techniques elucidate the impurity’s crystal structure and polymorphism?

  • X-ray crystallography : Single-crystal analysis reveals hydrogen bonding patterns (e.g., HCl interaction with acridan nitrogen).
  • DSC/TGA : Differential scanning calorimetry detects polymorphic transitions (e.g., melting point shifts >5°C indicate new forms).
  • Solid-state NMR : Characterizes amorphous vs. crystalline content, critical for dissolution rate studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。